2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit protein kinase CK2, an enzyme that plays a crucial role in cell signaling and regulation. In
Scientific Research Applications
Synthesis and Characterization
Synthesis and Cytotoxicity : Research has been conducted on the synthesis of new derivatives containing the 2-(4-methoxyphenyl) moiety, showing cytotoxic activity against certain cancer cell lines. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their activity against Ehrlich Ascites Carcinoma (EAC) cells highlight the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition : Thiazole-based pyridine derivatives, including those with a 4-methoxyphenyl group, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds showed good inhibition efficiency, which has implications for their use in industrial applications to protect metals against corrosion (Chaitra, Mohana, & Tandon, 2016).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating 4-methoxy or 4,8-dimethoxy moieties, have been synthesized and found to exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for these compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiallergic Activity : The synthesis of antiallergic compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, demonstrates the potential use of such compounds in developing treatments for allergic reactions. These compounds have shown significant antiallergic activity in preclinical tests (Nohara et al., 1985).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-23-13-7-5-12(6-8-13)21-19-14(18-20-21)15(22)17-10-11-4-2-3-9-16-11/h2-9H,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCIRKUZKCQRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-2H-tetrazole-5-carboxamide |
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